CycLuc2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

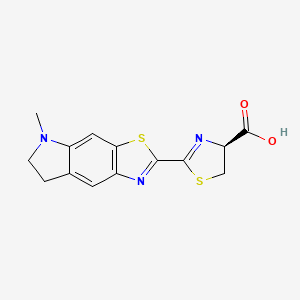

Molecular Formula |

C14H13N3O2S2 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

(4S)-2-(5-methyl-6,7-dihydropyrrolo[3,2-f][1,3]benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C14H13N3O2S2/c1-17-3-2-7-4-8-11(5-10(7)17)21-13(15-8)12-16-9(6-20-12)14(18)19/h4-5,9H,2-3,6H2,1H3,(H,18,19)/t9-/m1/s1 |

InChI Key |

FHDMDDBUGSVLGG-SECBINFHSA-N |

Isomeric SMILES |

CN1CCC2=CC3=C(C=C21)SC(=N3)C4=N[C@H](CS4)C(=O)O |

Canonical SMILES |

CN1CCC2=CC3=C(C=C21)SC(=N3)C4=NC(CS4)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of CycLuc2?

This guide details the mechanism of action, chemical architecture, and experimental application of CycLuc2 (Cyclic Alkylaminoluciferin 2), a synthetic substrate engineered to overcome the limitations of native D-luciferin in bioluminescence imaging (BLI).

An In-Depth Technical Guide for Advanced Bioluminescence Imaging

Executive Summary

This compound is a synthetic, conformationally restricted analog of aminoluciferin designed to enhance the sensitivity and depth of in vivo bioluminescence imaging. Unlike native D-luciferin, which suffers from poor tissue penetration (due to peak emission at ~560 nm) and low blood-brain barrier (BBB) permeability, this compound features a fused indoline ring system. This structural modification locks the amino electron donor in a rigid conformation, resulting in red-shifted emission (~607 nm) , improved quantum yield , and superior lipophilicity . It is particularly valuable for neuroimaging and deep-tissue oncology models, often yielding 10–50x higher photon flux at significantly lower doses than D-luciferin.

Chemical Architecture & Molecular Basis

Structural Evolution

The core innovation of this compound lies in the modification of the electron-donating group at the 6' position of the benzothiazole ring.

| Feature | D-Luciferin | Aminoluciferin | This compound |

| 6'-Substituent | Hydroxyl (-OH) | Amino (-NH2) | Cyclic Alkylamino (Indoline) |

| Structure | Flexible rotation | Flexible rotation | Rigid / Fused Ring |

| N-Methylation | N/A | Variable | N-Methylated |

| Lipophilicity | Low (Polar) | Moderate | High (Lipophilic) |

The "Rigidity" Mechanism

In standard aminoluciferins, the rotation of the amino group dissipates excitation energy via non-radiative decay pathways, reducing the total light output.

-

Conformational Restriction: this compound incorporates the nitrogen of the amino group into a fused five-membered indoline ring. This prevents bond rotation, forcing the molecule to maintain a planar geometry.

-

Result: The rigid structure minimizes non-radiative energy loss, significantly increasing the quantum yield of the bioluminescent reaction.

Mechanism of Bioluminescence

The light-emitting reaction of this compound follows the canonical oxidative decarboxylation pathway catalyzed by Firefly Luciferase (Fluc), but with distinct kinetic advantages.

The Enzymatic Cascade

-

Binding & Adenylation: this compound enters the luciferase active site. Its rigid structure reduces the entropic penalty of binding, leading to a lower

(higher affinity) compared to D-luciferin. The enzyme consumes ATP to form This compound-Adenylate . -

Oxidation: The adenylated intermediate undergoes deprotonation and reacts with molecular oxygen (

) to form a cyclic dioxetanone intermediate. -

Excitation & Emission: The dioxetanone ring collapses, releasing

and generating Oxyluciferin in an electronically excited state. As it relaxes to the ground state, it emits a photon.[1][2]

Spectral Red-Shifting

The emission wavelength is determined by the energy gap between the excited and ground states of the oxyluciferin product.[2]

-

Electron Donation: The alkylamino group in this compound is a stronger electron donor than the hydroxyl group in D-luciferin.

-

Resonance Stabilization: The fused ring system facilitates charge transfer across the conjugated benzothiazole system, stabilizing the excited state and lowering the energy of the emitted photon.

-

Outcome: Emission shifts from yellow-green (~560 nm) to red (~607 nm) . Red light is absorbed less by hemoglobin and melanin, allowing for deeper tissue penetration.

Pathway Visualization

Caption: The enzymatic cascade of this compound. Rigidity enhances the quantum yield at the relaxation step.

In Vivo Imaging Applications

Blood-Brain Barrier (BBB) Penetration

Native D-luciferin is a substrate for the ABCG2 (BCRP) efflux transporter at the BBB, which actively pumps it out of the brain.

-

This compound Advantage: The lipophilic nature of the fused ring system allows this compound to cross the BBB via passive diffusion more efficiently, and it is a poorer substrate for efflux pumps.

-

Application: Ideal for imaging glioblastoma, neurodegenerative models (Alzheimer’s/Parkinson’s), and viral vectors in the CNS.

Deep Tissue Sensitivity

In deep tissues (lung, liver, bone), visible light is scattered and absorbed.

-

Signal-to-Noise Ratio (SNR): The 607 nm emission falls closer to the "optical window" of tissue transparency. Combined with higher intrinsic brightness, this compound provides significantly higher SNR than D-luciferin, allowing for the detection of smaller tumor burdens or lower gene expression levels.

Experimental Protocols

Preparation of this compound Stock

-

Solubility: this compound is hydrophobic. Do not dissolve directly in PBS.

-

Reagents: Anhydrous DMSO or Methanol (HPLC grade), Sterile PBS (pH 7.4).

Protocol:

-

Weigh 5 mg of this compound powder.

-

Dissolve in 100 µL of anhydrous DMSO (or Methanol) to create a 50 mg/mL primary stock.

-

Vortex until completely dissolved (solution will be yellow/orange).

-

Store aliquots at -20°C (stable for 3-6 months). Protect from light.[2][3][4]

In Vivo Administration (Mouse Model)

-

Working Solution: Dilute the stock into sterile PBS immediately before injection.

-

Dose: this compound is potent; standard D-Luciferin doses (150 mg/kg) are not required.

Injection Workflow:

-

Target Dose: 5 – 10 mg/kg (approx. 0.1 – 0.2 mg per 20g mouse).

-

Note: This is ~15-30x lower than the standard D-luciferin dose.

-

-

Dilution: Dilute the DMSO stock 1:100 or more into PBS to ensure final DMSO concentration is <2% to avoid toxicity.

-

Route: Intraperitoneal (IP) or Intravenous (IV).[5]

-

IP: Slower uptake, sustained signal (peak ~10-15 min).

-

IV: Immediate signal (peak ~1-2 min), better for vascular imaging.

-

Imaging Workflow

Caption: Optimized workflow for in vivo imaging with this compound.

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Low Signal | Incorrect Filter | Use "Open" filter or one centered at 600–620 nm. Do not use 500–550 nm filters. |

| Precipitation | High Aqueous Conc. | Ensure DMSO/Ethanol stock is fully dissolved before adding to PBS. Inject immediately after dilution. |

| High Background | Surface Contamination | This compound is extremely bright; trace amounts on fur/skin can saturate the camera. Wipe injection site carefully. |

| Kinetics Differ | Route of Admin | IP injection kinetics vary by animal metabolism. Perform a kinetic curve (0–30 min) for the first study group. |

References

-

Reddy, G. R., et al. (2010).[6] "A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions."[7] Nature Methods. Link

-

Evans, M. S., et al. (2014).[6] "A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions."[7] Journal of Neurophysiology. Link

-

Mofford, D. M., & Miller, S. C. (2015). "Luciferins for advanced bioluminescence imaging." Theranostics. Link

-

Prescher, J. A., et al. (2012). "Robust light emission from cyclic alkylaminoluciferin substrates for firefly luciferase." Journal of the American Chemical Society. Link

-

CycLuc1/2 Product Data. MedChemExpress / Millipore Sigma Technical Data Sheets. Link

Sources

- 1. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 2. Robust light emission from cyclic alkylaminoluciferin substrates for firefly luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Luciferase in vivo imaging protocol_Vitro Biotech [vitrobiotech.com]

- 6. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]

CycLuc2: A Comprehensive Technical Guide for Advanced Bioluminescence Applications

Introduction: Illuminating the Path for Sensitive In Vitro and In Vivo Imaging

In the landscape of modern biological research, the ability to sensitively and accurately monitor cellular processes in real-time is paramount. Bioluminescence imaging (BLI) has emerged as a powerful and versatile technology, offering a non-invasive window into the dynamic molecular events that govern life. At the heart of many BLI systems lies the firefly luciferase enzyme and its substrate, D-luciferin. While this natural pairing has been instrumental in countless discoveries, the demand for greater sensitivity, deeper tissue penetration, and prolonged signal kinetics has driven the development of synthetic luciferin analogs.

This technical guide provides an in-depth exploration of CycLuc2, a rationally designed, cyclic alkylaminoluciferin that represents a significant advancement in bioluminescence technology. We will delve into its unique chemical structure and physicochemical properties, elucidate its mechanism of action, and provide a comparative analysis against the traditional D-luciferin. Furthermore, this guide will equip researchers, scientists, and drug development professionals with detailed, field-proven protocols for the effective application of this compound in both in vitro and in vivo experimental settings. Our focus will be on not just the "how" but also the "why," offering insights into the causality behind experimental choices to empower you to optimize your research and achieve robust, reproducible data.

This compound: Chemical Identity and Physicochemical Characteristics

This compound is a synthetic substrate for firefly luciferase, engineered to overcome some of the limitations of its natural counterpart, D-luciferin. Its unique cyclic structure is key to its enhanced properties.

Chemical Structure

-

IUPAC Name: (S)-2-(5-Methyl-6,7-dihydro-5H-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid[1]

-

Molecular Formula: C₁₄H₁₃N₃O₂S₂[2]

-

SMILES: CN1C2=CC3=C(N=C(S3)C4=N(CH)(C(O)=O)CS4)C=C2CC1[2]

Physicochemical Properties

A clear understanding of this compound's physicochemical properties is crucial for its effective use in experimental settings. These properties are summarized in the table below.

| Property | Value | Source |

| Exact Mass | 319.0449 | [1] |

| Molecular Weight | 319.4 g/mol | [2] |

| Appearance | Typically exists as a solid at room temperature | [1] |

| Peak Emission Wavelength | ~607 nm | |

| Solubility | May dissolve in DMSO. For in vivo applications, can be prepared in PBS. | [1] |

| Storage (Powder) | 3 years at -20°C; 2 years at 4°C | [1] |

| Storage (In Solvent) | 6 months at -80°C; 1 month at -20°C | [1] |

Mechanism of Action: The Chemistry of Enhanced Light Emission

The enhanced light output of this compound is a direct result of its interaction with the firefly luciferase enzyme. The fundamental mechanism follows the same two-step oxidative decarboxylation pathway as D-luciferin, but with key differences that lead to a higher quantum yield.

The reaction begins with the adenylation of the carboxyl group of this compound by ATP in the presence of magnesium ions, forming a luciferyl-AMP intermediate and releasing pyrophosphate. This is followed by the oxidative decarboxylation of the adenylated substrate by molecular oxygen, which leads to the formation of an electronically excited oxyluciferin analog. As this excited molecule relaxes to its ground state, it emits a photon of light.

The rigid, cyclic structure of this compound is hypothesized to restrict bond rotation, which in turn minimizes non-radiative decay pathways for the excited oxyluciferin. This conformational constraint leads to a higher quantum yield, meaning that a larger fraction of the enzymatic reactions result in the emission of a photon.

Figure 1. Simplified workflow of the this compound-luciferase reaction.

Comparative Advantages of this compound over D-Luciferin

The rational design of this compound confers several key advantages over the traditional D-luciferin substrate, making it a superior choice for a range of demanding bioluminescence applications.

| Feature | This compound | D-Luciferin | Scientific Rationale and Advantage |

| Light Output | 2.6-fold greater than D-luciferin | Standard | The rigid cyclic structure enhances the quantum yield of the bioluminescent reaction, resulting in a significantly brighter signal. This allows for the detection of smaller numbers of cells or reporters with lower expression levels. |

| Emission Spectrum | Red-shifted (~607 nm) | Yellow-green (~560 nm) | Longer wavelength light has better tissue penetration, as it is less absorbed and scattered by hemoglobin and melanin. This makes this compound particularly advantageous for deep-tissue in vivo imaging. |

| In Vivo Half-Life | Longer | Shorter | A longer plasma half-life provides a more sustained and stable bioluminescent signal, which is beneficial for longitudinal studies and allows for a wider imaging window. |

| Blood-Brain Barrier Penetration | Potentially enhanced | Limited | The increased lipophilicity of this compound may facilitate better penetration of the blood-brain barrier, enabling more sensitive imaging of neural processes. |

Experimental Protocols: A Practical Guide to Using this compound

The following protocols are designed to serve as a starting point for researchers. As with any biological assay, optimization for your specific cell type, animal model, and instrumentation is highly recommended.

In Vitro Reporter Gene Assay

This protocol outlines a typical workflow for measuring luciferase reporter gene activity in cultured cells.

Materials:

-

Cells expressing firefly luciferase

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., Reporter Lysis Buffer)

-

Luciferase assay buffer (containing ATP and Mg²⁺)

-

Opaque-walled microplates (e.g., 96-well)

-

Luminometer

Protocol:

-

Cell Culture and Transfection:

-

Culture your cells of interest under standard conditions.

-

Transfect or transduce cells with a firefly luciferase reporter construct and your experimental plasmids.

-

Plate the cells in an opaque-walled 96-well plate and allow them to adhere and recover.

-

-

Preparation of this compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Store aliquots at -80°C to maintain stability.

-

-

Cell Lysis (if required):

-

Gently aspirate the culture medium from the wells.

-

Wash the cells once with PBS.

-

Add an appropriate volume of lysis buffer to each well (e.g., 20 µL for a 96-well plate).

-

Incubate at room temperature for 15-20 minutes with gentle shaking to ensure complete lysis.

-

-

Luciferase Assay:

-

Prepare the luciferase assay working solution by diluting the this compound stock solution into the luciferase assay buffer to the desired final concentration (typically in the low micromolar range; optimization is recommended).

-

Add an equal volume of the this compound working solution to each well containing the cell lysate (e.g., 100 µL).

-

Alternatively, for assays with live cells, the this compound working solution can be added directly to the culture medium.

-

-

Measurement:

-

Immediately place the plate in a luminometer.

-

Measure the luminescence signal. The integration time will depend on the signal intensity and the sensitivity of the instrument.

-

In Vivo Bioluminescence Imaging

This protocol provides a general framework for performing in vivo imaging in a mouse model.

Materials:

-

Mice bearing luciferase-expressing cells or with a luciferase transgene

-

This compound

-

Sterile Dulbecco's Phosphate-Buffered Saline (DPBS), free of Ca²⁺ and Mg²⁺

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system (e.g., IVIS)

Protocol:

-

Preparation of this compound Injection Solution:

-

On the day of imaging, prepare a fresh 15 mg/mL solution of this compound in sterile DPBS.

-

Ensure the this compound is fully dissolved. Gentle warming and vortexing may be required.

-

Sterile-filter the solution through a 0.22 µm syringe filter.

-

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane (or another appropriate anesthetic).

-

If necessary, shave the fur over the area of interest to minimize light scattering.

-

-

This compound Administration:

-

Inject the this compound solution intraperitoneally (i.p.) at a dose of 150 mg/kg body weight. For a 20 g mouse, this corresponds to a 200 µL injection of the 15 mg/mL solution.

-

The timing of imaging post-injection should be optimized for your specific model, but a typical starting point is 10-15 minutes after i.p. injection[3][4][5].

-

-

Image Acquisition:

-

Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

-

Acquire bioluminescent images. The exposure time will vary depending on the signal strength. It is advisable to perform a kinetic study to determine the peak signal time for your model.

-

Figure 2. Generalized workflow for in vivo bioluminescence imaging with this compound.

Conclusion and Future Perspectives

This compound represents a significant step forward in bioluminescence imaging, offering researchers a brighter, more sensitive, and more versatile tool for their studies. Its enhanced light output and red-shifted emission spectrum make it particularly well-suited for challenging applications such as deep-tissue in vivo imaging and the detection of low-abundance targets. The detailed protocols and comparative data provided in this guide are intended to empower researchers to harness the full potential of this advanced substrate.

The continued development of novel luciferin analogs, like this compound, promises to further expand the horizons of bioluminescence imaging. Future innovations may focus on even longer emission wavelengths for deeper tissue penetration, the development of "smart" substrates that are activated by specific enzymatic activities, and the creation of orthogonal luciferase-luciferin pairs for multiplexed imaging. As these powerful new tools become available, they will undoubtedly play a crucial role in advancing our understanding of complex biological systems and accelerating the development of new therapeutics.

References

-

Cyclization Reactions and Reactions of Cyclic Systems. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Cyclohexanol. (2024, January 29). In Wikipedia. Retrieved February 6, 2026, from [Link]

-

A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions. (2014). American Journal of Physiology-Heart and Circulatory Physiology, 307(11), H1649–H1656. [Link]

-

Ethanol with Cyclohexene and Water. (n.d.). NIST. Retrieved February 6, 2026, from [Link]

-

Preparation of Luciferin for In Vitro and In Vivo Bioluminescent Assays. (n.d.). OHSU. Retrieved February 6, 2026, from [Link]

-

The Synthesis of Medium-Sized Rings and Macrocycles via a Cyclisation/Ring Expansion Cascade Reaction. (2021). White Rose eTheses Online. [Link]

-

Cyclohexanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

-

In Vivo Imaging Core Facility Methods and Protocols. (n.d.). Boston University Medical Campus. Retrieved February 6, 2026, from [Link]

-

At what concentration can ciprofloxacin can dissolve in PBS completely? (2015, March 25). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Preparation of Luciferin for In Vitro and In Vivo Bioluminescent Assays. (n.d.). Michigan State University. Retrieved February 6, 2026, from [Link]

-

Training video: In vivo bioluminescence imaging (BLI). (2021, November 23). YouTube. Retrieved February 6, 2026, from [Link]

-

A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis. (2022, October 7). YouTube. Retrieved February 6, 2026, from [Link]

-

Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. (2022). Advanced Chemical Engineering, 12(8). [Link]

-

This compound. (n.d.). BioHippo. Retrieved February 6, 2026, from [Link]

Sources

- 1. This compound | inhibitor/agonist | CAS 1247879-17-9 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 2. ebiohippo.com [ebiohippo.com]

- 3. sites.duke.edu [sites.duke.edu]

- 4. ohsu.edu [ohsu.edu]

- 5. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]

An In-depth Technical Guide to CycLuc2 and D-luciferin for Advanced Bioluminescence Imaging

Foreword: Beyond the Firefly's Glow

For decades, the pairing of D-luciferin with firefly luciferase has been the cornerstone of bioluminescence imaging (BLI), a technique that has revolutionized our ability to visualize molecular processes within living organisms.[1][2][3] This powerful system allows researchers to non-invasively track cell populations, monitor gene expression, and assess disease progression in real-time.[4][5] However, the very tool that illuminated biology also presented limitations. The modest cell permeability and suboptimal pharmacokinetics of D-luciferin often necessitate high substrate concentrations and can limit sensitivity, especially for deep-tissue imaging.[1][6]

This guide provides a deep, technical comparison between the traditional substrate, D-luciferin, and a rationally designed synthetic analog, CycLuc2. We will move beyond a simple list of features to explore the core chemical and kinetic principles that grant this compound its superior performance. As drug development and biological research delve into more complex and subtle systems, particularly within the central nervous system, understanding and leveraging these advanced tools is no longer an advantage—it is a necessity. This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to harness the next generation of bioluminescence imaging.

The Foundation: Mechanism of Bioluminescence

The light-emitting reaction catalyzed by firefly luciferase is a two-step process that is fundamentally dependent on the chemical properties of its luciferin substrate.[7]

-

Adenylation: The carboxylate group of the luciferin is activated by reacting with ATP, forming a luciferyl-AMP intermediate and releasing pyrophosphate (PPi).[8][9]

-

Oxidative Decarboxylation: This activated intermediate is then oxidized by molecular oxygen, leading to the formation of a transient, high-energy dioxetanone ring. The subsequent collapse of this ring releases carbon dioxide and produces an electronically excited oxyluciferin molecule.[8][9] As this molecule relaxes to its ground state, it emits a photon of light.[9]

Both D-luciferin and this compound are substrates for this reaction. However, their structural differences profoundly impact the efficiency and output of this fundamental pathway.

Caption: The two-step enzymatic reaction for light production by firefly luciferase.

Core Comparison: this compound vs. D-luciferin

The critical difference between this compound and D-luciferin lies in the modification at the 6' position of the benzothiazole ring. This compound replaces the phenolic hydroxyl group of D-luciferin with a cyclized alkylamino group. This seemingly small change has cascading effects on the molecule's physicochemical properties and its interaction with luciferase.

The structural rigidity and increased electron-donating nature of the alkylamino group in this compound are hypothesized to enhance its quantum yield and affinity for the enzyme.[8][10]

Quantitative Data Summary

| Parameter | D-luciferin | This compound | Advantage of this compound |

| Relative Light Output | Baseline | 2.6-fold greater than D-luciferin | Significantly brighter signal.[10][11] |

| Cell Permeability | Moderate; hydrophilic | High; more lipophilic | Superior access to intracellular luciferase.[1][6] |

| Substrate Affinity (Km) | Mid-micromolar range | Lower Km than D-luciferin | More efficient binding to luciferase.[12] |

| In Vivo Efficacy | Standard Dose: ~150 mg/kg | Effective at much lower doses | Reduced substrate load, potential for lower toxicity.[1] |

| Brain Penetration | Very low | Significantly higher | Enables sensitive imaging of the CNS.[1][13] |

| Substrate Specificity | Substrate for FLuc. | Substrate for FLuc and some non-luminescent enzymes. | Potential for novel bioassays.[6] |

Field-Proven Insights: The Causality Behind Superior Performance

Why is this compound a Superior In Vivo Substrate?

The enhanced performance of this compound is not due to a single factor, but rather a synergy of improved properties that overcome the primary bottlenecks of in vivo imaging.

-

Expertise & Experience: In practice, the single greatest challenge for in vivo BLI is getting enough substrate to the intracellular enzyme, especially in deep or protected tissues. D-luciferin's performance in vitro is often acceptable where substrate is not a limiting factor, but this rarely translates to a live animal model.[6] this compound's higher lipophilicity and improved cell permeability directly address this fundamental delivery problem.[1][12]

-

Trustworthiness through Kinetics: The higher affinity (lower Km) of this compound for luciferase means the enzyme can become saturated at lower intracellular concentrations.[12] This leads to a more robust and brighter signal, even when only a small amount of the substrate reaches the target cells. This is particularly crucial for detecting small tumors or subtle changes in gene expression, where the luciferase concentration is low.

-

Authoritative Grounding in CNS Imaging: The blood-brain barrier (BBB) is a formidable obstacle for most small molecules, and D-luciferin is no exception, showing very limited uptake into brain tissue.[1][14] Multiple studies have demonstrated that CycLuc analogs provide a three- to four-fold greater bioluminescent signal from brain regions at concentrations 10- to 20-fold lower than D-luciferin.[1] This makes this compound an essential tool for neuroscience research, enabling sensitive tracking of neural gene expression or glioblastoma growth in ways not possible with D-luciferin.[1][13]

An interesting and unique property of this compound is its ability to be utilized by enzymes from non-luminescent organisms. For example, the fatty acyl-CoA synthetase from Drosophila, CG6178, can produce light with this compound but not with D-luciferin.[6] This opens up fascinating possibilities for developing orthogonal reporter systems where different luciferases or enzymes can be selectively activated by specific synthetic substrates in the same animal.[6]

Self-Validating Experimental Protocol: Comparative In Vivo Imaging in an Orthotopic Glioblastoma Model

This protocol is designed as a self-validating system to rigorously compare the performance of this compound and D-luciferin. The inclusion of a kinetic analysis for each substrate is a critical step to ensure that comparisons are made at peak signal emission, a factor that can vary between substrates and models.

Step 1: Animal and Cell Line Preparation

-

Culture human glioblastoma cells (e.g., U87-MG) stably expressing firefly luciferase (Luc2).

-

Surgically implant 1x10⁵ cells into the striatum of immunocompromised mice.

-

Allow tumors to establish for 10-14 days post-implantation.

Step 2: Substrate Preparation (Critical: Light Sensitive)

-

D-luciferin Stock: Prepare a 15 mg/mL solution of D-luciferin potassium salt in sterile, endotoxin-free PBS.[15] This corresponds to a standard high-dose injection.

-

This compound Stock: Prepare a 1.5 mg/mL solution of this compound in sterile PBS. This corresponds to a 10-fold lower mass concentration, highlighting its potency.

-

Protect all substrate solutions from light by wrapping vials in aluminum foil and store at -20°C for long-term or 4°C for short-term use.

Step 3: Kinetic Curve Determination (The Self-Validating Step)

-

Rationale: The time from injection to peak photon flux can differ significantly between substrates due to their distinct pharmacokinetic profiles. Assuming the same peak time is a common experimental error. This step determines the optimal imaging window for each substrate in your specific model.

-

Anesthetize a tumor-bearing mouse using isoflurane.

-

Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg .

-

Immediately place the mouse in the imaging chamber (e.g., IVIS Lumina).

-

Acquire a sequence of images every 5 minutes for 40 minutes (at 5, 10, 15, 20, 25, 30, 35, 40 minutes post-injection).[16]

-

Allow the animal to recover fully. Wait at least 24 hours for the signal to completely decay.

-

Repeat steps 3.1-3.4 on the same animal, this time administering this compound via IP injection at a dose of 15 mg/kg .

-

Analysis: For each time series, draw a Region of Interest (ROI) over the head and quantify the total photon flux. Plot photon flux vs. time to identify the peak imaging window for each substrate.

Step 4: Direct Comparative Imaging

-

Using a new cohort of tumor-bearing mice (n=5), inject each mouse with D-luciferin (150 mg/kg, IP).

-

Image each mouse at the empirically determined peak time for D-luciferin.

-

After 24-48 hours, perform a crossover experiment: re-randomize the same mice and inject them with this compound (15 mg/kg, IP).

-

Image each mouse at the empirically determined peak time for this compound.

Step 5: Image Acquisition and Data Analysis

-

Acquisition Parameters: Use an appropriate exposure time (e.g., 1 second to 1 minute). A key finding will likely be that a much shorter exposure is needed for this compound to achieve a non-saturating signal.

-

Quantification: Use analysis software to draw a consistent ROI over the tumor location for all images. Express data as total photon flux (photons/second).

-

Statistical Analysis: Perform a paired t-test to compare the peak photon flux generated by D-luciferin versus this compound within the same animals.

Caption: A self-validating workflow for comparing luciferin substrate performance in vivo.

Conclusion

While D-luciferin remains a viable substrate for many standard bioluminescence applications, this compound represents a significant technological advancement that directly addresses the primary limitations of its predecessor. Its superior brightness, enhanced cell permeability, and improved performance in deep-tissue contexts like the brain empower researchers to ask more sensitive and complex biological questions.[1][17] The ability to achieve robust signals with significantly lower substrate doses not only improves detection sensitivity but also reduces the potential for confounding effects in longitudinal studies. For researchers pushing the boundaries of in vivo imaging, particularly in neuroscience and oncology, adopting advanced synthetic substrates like this compound is a critical step toward generating more accurate, sensitive, and reproducible data.

References

-

Mezzanotte, L., et al. (2017). In Vivo Molecular Bioluminescence Imaging: New Tools and Applications. Trends in Biotechnology, 35(7), 640-652. Available at: [Link]

-

Navarro-Lérida, I., et al. (2021). Enzymatic promiscuity and the evolution of bioluminescence. PMC. Available at: [Link]

-

Harwood, M., et al. (2016). A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions. Physiological Genomics, 48(10), 735-741. Available at: [Link]

-

Comparison of D-luciferin and CycLuc1 in the brain. (n.d.). ResearchGate. Available at: [Link]

-

D-Luciferin: Illuminating the World of Bioluminescence and Its Versatile Applications. (2023). GlpBio. Available at: [Link]

-

Carlson, B., et al. (n.d.). Synthetic luciferin, CycLuc1 improves bioluminescence imaging for intracranial glioblastoma xenografts. Mayo Clinic. Available at: [Link]

-

Reddy, G. R., et al. (2012). Robust light emission from cyclic alkylaminoluciferin substrates for firefly luciferase. ACS Chemical Biology, 7(1), 153-162. Available at: [Link]

-

Hsiao, J., et al. (2018). Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor. Molecular Imaging and Biology, 20(6), 920-928. Available at: [Link]

-

Miller, S. C. (2014). Beyond D-luciferin: Expanding the Scope of Bioluminescence Imaging in vivo. Current Opinion in Chemical Biology, 21, 112-120. Available at: [Link]

-

Iwano, S., et al. (2020). Molecular Design of d-Luciferin-Based Bioluminescence and 1,2-Dioxetane-Based Chemiluminescence Substrates for Altered Output Wavelength and Detecting Various Molecules. International Journal of Molecular Sciences, 21(21), 8083. Available at: [Link]

-

Prescher, J. A. (2021). Brightening up Biology: Advances in Luciferase Systems for in Vivo Imaging. ACS Central Science, 7(11), 1785-1798. Available at: [Link]

-

In Vivo Imaging with Bioluminescence: Performing a Luciferin Kinetic Curve in Mice. (n.d.). Analytik Jena. Available at: [Link]

-

Firefly luciferase. (n.d.). Wikipedia. Available at: [Link]

-

Firefly Luciferase Mutants Allow Substrate-Selective Bioluminescence Imaging in the Mouse Brain. (2016). ACS Chemical Neuroscience, 7(8), 1058-1066. Available at: [Link]

-

Unda, S., & Kaplitt, M. G. (2024). Bioluminescence Imaging. protocols.io. Available at: [Link]

-

Mechanism of Fluc bioluminescence. D-luciferin is activated by ATP to... (n.d.). ResearchGate. Available at: [Link]

-

Robust Light Emission from Cyclic Alkylaminoluciferin Substrates for Firefly Luciferase. (n.d.). SciSpace. Available at: [Link]

-

Illuminating the Brain with a New Bioluminescence Imaging Substrate. (2023). Promega Connections. Available at: [Link]

Sources

- 1. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. goldbio.com [goldbio.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. atcc.org [atcc.org]

- 6. Beyond D-luciferin: Expanding the Scope of Bioluminescence Imaging in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 8. Enzymatic promiscuity and the evolution of bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Robust light emission from cyclic alkylaminoluciferin substrates for firefly luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mayo.edu [mayo.edu]

- 14. promegaconnections.com [promegaconnections.com]

- 15. Bioluminescence Imaging [protocols.io]

- 16. laboratory-equipment.com [laboratory-equipment.com]

- 17. Aminoluciferins Extend Firefly Luciferase Bioluminescence into the Near-Infrared and Can Be Preferred Substrates over d-Luciferin - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Properties and Deep-Tissue Imaging Applications of CycLuc2: A Technical Guide

Topic: Spectral Properties of CycLuc2 Bioluminescence Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The "Red-Shift Paradox" in Bioluminescence: Historically, shifting bioluminescent emission into the red/near-infrared (NIR) window (600–900 nm) to bypass tissue hemoglobin absorption resulted in a significant loss of quantum yield. Red-shifted analogs were often too dim to be useful.

The this compound Solution: this compound (Cyclic Alkylaminoluciferin 2) represents a critical chemical engineering breakthrough. By fusing the amine nitrogen into a rigid indoline ring, this compound restricts the non-radiative decay pathways associated with bond rotation. This results in a substrate that is not only red-shifted (~607 nm) but, crucially, possesses a higher quantum yield than native D-luciferin. This guide details the spectral mechanics, validated protocols, and experimental logic for deploying this compound in deep-tissue imaging.

Part 1: Molecular Mechanism & Spectral Characteristics

1.1 Structural Logic: The Rigidity Hypothesis

Standard aminoluciferins suffer from free rotation around the aryl-nitrogen bond. In the excited state, this flexibility allows energy to dissipate non-radiatively (as heat) rather than as photons.

-

D-Luciferin (Native): High quantum yield (~41%) but emission is yellow-green (~560 nm), which is heavily absorbed by tissue.

-

Acyclic Aminoluciferins: Red-shifted (>600 nm) but suffer from low quantum yield due to bond rotation.

-

This compound: The "cyclic" modification locks the amine into a fused ring system. This conformational restriction forces the excited state to relax via photon emission, maintaining high brightness while accessing the red spectrum.

1.2 Spectral Data Comparison

The following table summarizes the photophysical properties of this compound relative to standard substrates when paired with Firefly Luciferase (Fluc/Luc2).

| Substrate | Emission Max ( | Relative Total Flux (In Vivo) | Quantum Yield Efficiency | Key Advantage |

| D-Luciferin | 560–590 nm (pH dependent) | 1.0 (Baseline) | High | Standard reference; poor tissue penetration. |

| Aminoluciferin | ~590–600 nm | ~0.5x | Low | Red-shifted but dim due to flexibility. |

| CycLuc1 | ~599 nm | ~3.2x | High | Improved brightness; crosses Blood-Brain Barrier (BBB). |

| This compound | ~607 nm | ~4.7x | Very High | Optimal balance of red-shift and peak intensity. |

Analyst Note: While other analogs (e.g., AkaLumine) emit further into the NIR (670+ nm), this compound often outperforms them in total photon counts for general applications because its intrinsic brightness is significantly higher, compensating for the slightly lower tissue penetration depth compared to pure NIR probes.

Part 2: Visualizing the Mechanism

The following diagram illustrates the kinetic advantage of this compound. The "Rigid Core" prevents energy loss, channeling excitation energy directly into bioluminescence.

Figure 1: The Mechanistic Pathway of this compound Bioluminescence. Note how the rigid cyclic structure minimizes non-radiative decay.

Part 3: Validated Experimental Protocol (In Vivo)

Objective: To image deep-tissue targets (e.g., brain, lung metastases) using this compound with maximum signal-to-noise ratio.

3.1 Reagent Preparation

-

Substrate: this compound (free acid or salt form).

-

Vehicle: PBS (Phosphate Buffered Saline), pH 7.4.

-

Stock Solution: Prepare a 5 mM (approx. 1.5 mg/mL) stock solution.

-

Why? this compound has lower solubility than D-luciferin. Do not attempt the standard 15 mg/mL (approx. 50 mM) concentration used for D-luciferin, or it may precipitate.

-

3.2 Administration & Imaging Workflow

-

Animal Prep: Anesthetize mice (Isoflurane: 2% induction, 1.5% maintenance).

-

Injection:

-

Route: Intraperitoneal (i.p.) is standard; Intravenous (i.v.) for immediate kinetics.

-

Dose: 100 µL of 5 mM stock per 20g mouse (approx. 25 nmol/mouse).

-

Comparison: This is a significantly lower molar dose than D-luciferin (usually 100 mM), yet yields comparable or superior signal.

-

-

Kinetic Window (Critical Step):

-

Do NOT image immediately.

-

Wait Time: 10–15 minutes post-injection.

-

Reasoning: this compound has distinct pharmacokinetics. It crosses the Blood-Brain Barrier (BBB) more efficiently than D-luciferin, but peak distribution takes time.

-

-

Acquisition:

-

Filter: Open filter (no filter) for maximum sensitivity.

-

Exposure: 1–60 seconds (binning: medium/8x8).

-

Region of Interest (ROI): Draw ROIs over the target tissue and a background region (e.g., hind leg) to calculate Signal-to-Noise Ratio (SNR).

-

3.3 Protocol Visualization

Figure 2: Step-by-step workflow for in vivo imaging with this compound.

Part 4: Troubleshooting & Validation

Problem: Low Signal Intensity

-

Cause 1: Precipitation. Check your stock solution. If particles are visible, sonicate gently or lower the concentration to 2.5 mM and inject a larger volume (if IACUC permits).

-

Cause 2: Incorrect Peak Timing. this compound kinetics differ from D-Luciferin. Perform a kinetic curve (image every 2 mins for 30 mins) to find the true

for your specific model.

Problem: High Background

-

Cause: this compound is more lipophilic than D-luciferin, potentially leading to higher retention in fatty tissues or the liver.

-

Solution: Use kinetic thresholding. The tumor/target signal usually sustains longer than the non-specific background clearance.

References

-

Evans, M. S., et al. (2014). "A synthetic luciferin improves bioluminescence imaging in live mice.

- Key Finding: Established CycLuc1 and this compound as superior substrates for brain imaging due to BBB permeability and redshifted emission.

-

Reddy, G. R., et al. (2010). "A method for imaging bioluminescence in the brain.

- Key Finding: Foundational work on the limitations of D-luciferin in deep tissue, motiv

-

Prescher, J. A., & Contag, C. H. (2010). "Guided by the light: visualizing biomolecular processes in living animals with bioluminescence." Current Opinion in Chemical Biology, 14(1), 80–89.

- Key Finding: Comprehensive review of bioluminescence mechanisms and the chemical logic behind substr

-

Yao, Z., et al. (2017). "Multicomponent bioluminescence imaging with naphthylamino luciferins."[1] Chemical Science.

- Key Finding: Further development of red-shifted analogs by the Prescher Lab, contextualizing this compound's performance.

Sources

Discovery and Development of Cyclic Alkylaminoluciferins: A Technical Guide

This guide details the technical discovery, chemical mechanisms, and application protocols for cyclic alkylaminoluciferins (CycLuc), specifically focusing on CycLuc1 .

Abstract

Cyclic alkylaminoluciferins represent a significant leap in bioluminescence imaging (BLI), overcoming the physicochemical limitations of native D-luciferin.[1] By rigidifying the aminoluciferin scaffold, researchers have developed substrates like CycLuc1 that exhibit superior quantum yields, red-shifted emission (~599 nm), and—crucially—the ability to cross the blood-brain barrier (BBB). This guide provides the structural logic, synthetic pathways, and validated protocols for utilizing these substrates in deep-tissue and neuro-imaging.

The Engineering Logic: Overcoming the "Energy Gap Law"

Native Firefly Luciferin (D-luciferin) emits yellow-green light (~560 nm). While efficient in vitro, this wavelength is heavily attenuated by hemoglobin and melanin in vivo.

The Structural Problem

To red-shift emission, early strategies involved replacing the 6'-hydroxyl group of D-luciferin with an amino group (aminoluciferin). While this red-shifted the emission, it introduced a new problem: non-radiative decay .

-

Flexible Rotation: The free amino group can rotate, allowing the excited state energy to dissipate as heat rather than light (a phenomenon governed by the energy gap law).

-

Result: Aminoluciferins often suffer from lower quantum yields compared to D-luciferin.

The Cyclic Solution (CycLuc1)

The breakthrough, led by the Miller Lab (UMass Medical School), was to rigidify the amino group.

-

Mechanism: By fusing the amino nitrogen into a 5-membered indoline ring (CycLuc1) or a 6-membered ring (CycLuc2), the rotation is physically blocked.

-

Outcome: This forces the molecule into a planar conformation, maximizing orbital overlap (conjugation) and reducing non-radiative energy loss. The result is a substrate that is both red-shifted and bright .

Figure 1: Structural evolution from D-luciferin to CycLuc1, highlighting the mechanism of improved photon output.

Chemical Synthesis

The synthesis of CycLuc1 requires constructing a tricyclic core before the final condensation with D-cysteine.

General Synthetic Route

The core challenge is synthesizing the 6-amino-2-cyanobenzothiazole derivative where the nitrogen is part of a fused ring.

Key Steps:

-

Benzothiazole Formation: Starting from a suitable aniline precursor (e.g., indoline), the benzothiazole core is formed.

-

Cyanation: The 2-position is functionalized with a nitrile group. This is the "warhead" that reacts with D-cysteine.

-

Condensation: The nitrile reacts with D-cysteine (or D-penicillamine) to form the final thiazoline ring.

Validated Protocol Summary (Miller Method)

-

Precursor: Indoline-5-amine or similar fused bicyclic aniline.

-

Appel’s Salt Chemistry: Reaction with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel’s salt) followed by fragmentation is a robust method to generate the cyanobenzothiazole core without using toxic KCN in early steps.

-

Final Step:

-

Reagent: D-Cysteine hydrochloride.

-

Conditions: Methanol/Water/Buffer (pH ~8), room temperature.

-

Purification: HPLC is typically required due to the sensitivity of the luciferin product to oxidation.

-

Enzyme Kinetics & Biological Properties

CycLuc1 is not just a "brighter" dye; it fundamentally changes the enzyme-substrate interaction landscape.

Kinetic Comparison (Firefly Luciferase - Fluc)

The most striking feature of CycLuc1 is its affinity.

| Parameter | D-Luciferin | CycLuc1 | Impact |

| Km (Affinity) | ~6.76 µM | ~0.1 µM | CycLuc1 saturates the enzyme at ~60x lower concentrations. |

| Emission Max | 562 nm | 599 nm | Better tissue penetration (Red/NIR window). |

| Lipophilicity (logP) | ~0.9 | ~2.6 | Enables crossing of the Blood-Brain Barrier (BBB). |

Mutant Luciferase Compatibility

While CycLuc1 works with wild-type Photinus pyralis luciferase (Fluc), it performs exceptionally well with engineered mutants:

-

Ultra-Glo: A commercial mutant (Promega) that stabilizes the signal.[2]

-

S347A Mutant: Specific point mutation identified to reduce product inhibition and enhance CycLuc utilization.

In Vivo Imaging Protocol: Brain & Deep Tissue[3][4]

The primary application of CycLuc1 is imaging neuro-inflammation, brain tumors (glioblastoma), or gene expression in the CNS, where D-luciferin fails due to the BBB.

Reagent Preparation

-

Stock Solution: Dissolve CycLuc1 powder in sterile water or PBS.

-

Note: Unlike D-luciferin (often 15-30 mg/mL), CycLuc1 is potent. A 5 mM stock is standard.

-

Solubility: If solubility is an issue, use a small amount of DMSO (up to 5% final volume), though water/PBS is usually sufficient for the salt form.

-

-

Storage: Store aliquots at -80°C in the dark. Avoid repeated freeze-thaw cycles.

Injection & Imaging Workflow

Step 1: Animal Preparation

-

Anesthetize mice (Isoflurane: 2-3% induction, 1.5% maintenance).

-

Shave the head or region of interest to minimize signal scattering.

Step 2: Administration (Intraperitoneal - i.p.)

-

Dose: 5 mg/kg (approx. 100 µL of 5 mM solution for a 20g mouse).

-

Route: i.p. is preferred for ease; i.v. (tail vein) provides faster kinetics (peak ~2-5 mins).

Step 3: Kinetics & Acquisition

-

Peak Signal: CycLuc1 crosses the BBB rapidly. Signal peaks between 10–15 minutes post-i.p. injection.

-

Acquisition: Open filter (no filter) for maximum sensitivity. If spectral unmixing is required, acquire from 580 nm to 640 nm.

Figure 2: Optimized workflow for in vivo brain imaging using CycLuc1.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Signal in Periphery | Dose too low for systemic targets. | While 5 mg/kg is great for brain, peripheral tumors may tolerate higher doses (up to 50 mg/kg) for saturation, though 5 mg/kg is usually sufficient. |

| High Background | Autofluorescence or cross-reactivity. | CycLuc1 has low background, but ensure animals are on a luciferin-free diet (alfalfa-free) to reduce gut autofluorescence. |

| Rapid Signal Decay | Fast clearance. | Use continuous infusion or re-dosing if long-term kinetics (>1 hour) are needed. |

References

-

Robust light emission from cyclic alkylaminoluciferin substrates for firefly luciferase. Reddy GR, Thompson WC, Miller SC. Journal of the American Chemical Society (2010).

-

A synthetic luciferin improves bioluminescence imaging in live mice. Evans MS, et al. Nature Methods (2014).

-

Identification of mutant firefly luciferases that efficiently utilize aminoluciferins. Harwood KR, Mofford DM, Reddy GR, Miller SC. Chemistry & Biology (2011).

-

Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor. Bakhsheshian et al. Molecular Therapy - Oncolytics (2016).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of mutant firefly luciferases that efficiently utilize aminoluciferins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]

CycLuc2 Safety Information and Handling Guidelines

Executive Summary: The CycLuc2 Advantage

This compound (Cyclic Luciferase 2) represents a paradigm shift in bioluminescence imaging (BLI), specifically designed to overcome the pharmacokinetic limitations of traditional D-luciferin. As a synthetic aminoluciferin analog, this compound exhibits a rigidized structure that improves binding affinity to the firefly luciferase mutant Luc2.

Critical Technical Distinction: unlike D-luciferin, this compound emits light with a significant red-shift (approx. 600–615 nm) . This shift drastically reduces photon absorption by hemoglobin and melanin, enabling superior deep-tissue quantification. Furthermore, its lipophilic profile allows for robust Blood-Brain Barrier (BBB) penetration , making it the gold standard for non-invasive neuro-oncology and neurodegenerative monitoring.

However, these enhanced properties require a modified safety and handling protocol. This compound is more hydrophobic than D-luciferin, necessitating specific solvent systems (DMSO/PEG) that introduce unique toxicity and handling constraints.

Chemical & Physical Properties

Understanding the physicochemical nature of this compound is the foundation of safe handling.

| Property | Specification | Operational Implication |

| Chemical Name | Cyclic alkylaminoluciferin | Synthetic analog; rigid structure enhances Luc2 affinity. |

| Appearance | Yellow to orange powder | Light Sensitive: Photo-oxidation degrades signal intensity. |

| Solubility | Low in water; High in DMSO | Critical: Cannot be reconstituted directly in PBS/Saline. |

| Emission Max | ~600–615 nm (Red-shifted) | Superior tissue penetration; requires appropriate filter settings. |

| Stability | Solid: 1 year at -20°C | Solution: Unstable at RT; prone to oxidation. |

Safety Profile & Hazard Identification

Safety in the context of this compound is twofold: Operator Safety (Chemical Hygiene) and Subject Safety (Animal Welfare).

Operator Safety (Chemical Hygiene)

-

Inhalation Risk: As a lyophilized powder, this compound is a respiratory irritant. Weighing must occur in a fume hood or biological safety cabinet.

-

Dermal Absorption: The solvent vehicle (DMSO) is a potent permeation enhancer. If this compound is dissolved in DMSO, skin contact will result in rapid systemic absorption of the compound. Double-gloving (Nitrile) is mandatory.

-

Light Sensitivity: While not a safety hazard, exposure to ambient white light causes rapid photo-degradation, leading to experimental failure (false negatives).

Subject Safety (In Vivo Toxicity)

Unlike D-luciferin, which is dissolved in benign PBS, this compound requires organic co-solvents.

-

Vehicle Toxicity: The standard formulation involves DMSO and PEG300. High volumes of DMSO (>10% v/v final concentration) can cause acute hemolysis or neurotoxicity in mice.

-

Dose Reduction: Because this compound has a higher photon yield per mole, the required dose is significantly lower (5–10 mg/kg) compared to D-luciferin (150 mg/kg), mitigating the toxicity of the synthetic compound itself.

Storage & Reconstitution: The "Solubility Cascade"

Core Directive: this compound is hydrophobic. Adding water or saline directly to the powder will result in irreversible precipitation. You must follow the Solubility Cascade —dissolving in the most organic solvent first, then stepping down to aqueous buffers.

Protocol: Preparation of 5mM Stock Solution

Yield: Stable Stock for -20°C storage.

-

Equilibrate: Allow the lyophilized vial to reach room temperature (prevent condensation).

-

Primary Solubilization: Add anhydrous DMSO to the powder. Vortex vigorously until fully dissolved.

-

Target Concentration: 50 mM in 100% DMSO.

-

-

Aliquot & Store: Divide into single-use aliquots (e.g., 50 µL). Store at -20°C protected from light.

Protocol: Preparation of Injection Working Solution

Yield: Ready-to-inject solution (Must be used within 60 mins). Vehicle Composition: 5% DMSO / 50% PEG-300 / 5% Tween-80 / 40% Saline.

Step-by-Step Mixing Order (Critical):

-

Thaw 50 mM DMSO stock aliquot.

-

Add PEG-300 to the DMSO stock.[1] Vortex.

-

Add Tween-80 .[1] Vortex.

-

Dropwise Addition: Slowly add warm (37°C) Saline (0.9% NaCl) while vortexing.

-

Warning: Rapid addition of cold saline causes the substrate to crash out of solution.

-

In Vivo Administration & Imaging Workflow

The kinetics of this compound differ from D-luciferin. The "peak signal" occurs earlier and sustains a plateau, but the window for injection-to-imaging is tighter due to rapid tissue distribution.

Comparative Dosing Table

| Parameter | D-Luciferin (Standard) | This compound (Enhanced) |

| Dose (Mouse) | 150 mg/kg | 5 – 10 mg/kg |

| Route | IP or IV | IV (Retro-orbital/Tail vein) preferred for brain; IP acceptable. |

| Injection Vol. | ~100–200 µL | < 100 µL (Limit solvent load). |

| Kinetics (Peak) | 10–15 mins post-injection | 2–5 mins post-injection (Rapid uptake). |

| Clearance | Renal (Fast) | Hepatic/Renal (Slower). |

Visualization: The Experimental Workflow

The following diagram illustrates the critical path from storage to data acquisition, highlighting the "Solubility Cascade" logic.

Caption: The "Solubility Cascade" ensures substrate stability. Note the specific order of solvent addition to prevent precipitation before injection.

Mechanism of Action & Signal Generation

This compound functions by binding to the Luc2 enzyme active site. The rigidized cyclic structure locks the molecule into a conformation that favors a red-shifted emission state upon oxidation.

Caption: this compound undergoes ATP-dependent oxidation by Luc2.[1] The rigid scaffold lowers the energy gap, resulting in red-shifted photon emission.

Troubleshooting & Quality Control (Self-Validating Systems)

To ensure data integrity, implement these controls:

-

The "Precipitation Check": Before injecting, hold the syringe against a dark background under a strong light. If the solution is cloudy or has visible particulates, ABORT . Injecting precipitate causes pulmonary embolism in mice and yields zero signal.

-

Spectral Validation: If your BLI system allows spectral unmixing, verify the emission peak. A shift towards 560nm (green) indicates substrate degradation or incorrect pH in the local tissue environment.

-

Reference Standard: Always inject one control animal with standard D-luciferin (150 mg/kg) alongside your this compound cohort to normalize for day-to-day enzyme expression variability.

References

-

Evans, M. S., et al. (2014). "A synthetic luciferin improves bioluminescence imaging in live mice." Nature Methods, 11(4), 393–395. [Link]

-

Reddy, G. R., et al. (2010). "A method for imaging gene expression in the brain using a synthetic luciferin." Journal of the American Chemical Society, 132(39), 13586–13587. [Link]

Sources

Methodological & Application

Advanced High-Throughput Screening using CycLuc2 Red-Shifted Bioluminescence

Application Note & Protocol Guide

Executive Summary

High-throughput screening (HTS) utilizing bioluminescence is often compromised by compound autofluorescence and poor tissue penetrance of visible light. CycLuc2 (Cyclic Luciferin 2) is a synthetic, rigidized aminoluciferin substrate that addresses these limitations by shifting emission to the red/near-infrared (NIR) spectrum (~600–620 nm) and improving cellular uptake. This guide provides a validated protocol for integrating this compound into cell-based HTS campaigns, offering superior signal-to-noise ratios (SNR) and enabling deep-tissue surrogate assays without requiring specialized "glow" lysis buffers.

Scientific Mechanism & Rationale

The Challenge: Autofluorescence & Sensitivity

Standard Firefly Luciferin (D-Luciferin) emits at ~560 nm (yellow-green).[1] This overlaps significantly with the autofluorescence of:

-

Small Molecule Libraries: Many aromatic compounds fluoresce in the blue/green range.[1]

-

Culture Media: Phenol red and serum proteins contribute background noise.

-

Biological Tissue: Hemoglobin and melanin absorb strongly below 600 nm.

The Solution: this compound Chemistry

This compound contains a fused indoline ring that rigidifies the electron-donating amino group.[1] This structural constraint has two effects:

-

Red-Shifted Emission: It lowers the energy of the excited state oxyluciferin, shifting emission to ~600–620 nm, bypassing the "autofluorescence window."

-

Enhanced Affinity: The rigid structure reduces the entropic cost of binding to the luciferase active site, often resulting in higher

and brightness in live cells compared to D-Luciferin.[1]

Mechanism Diagram

The following diagram illustrates the comparative mechanistic pathway between D-Luciferin and this compound.[1]

Figure 1: Mechanistic pathway comparison. This compound utilizes a rigidized structure to lower excited-state energy, resulting in red-shifted emission that bypasses common interference.

Experimental Protocol: Live-Cell HTS

Reagents & Equipment

-

Cell Line: Stably expressing Firefly Luciferase (WT Fluc or red-shifted mutants like PpyRE9).[1]

-

Substrate: this compound (Cyclic alkylaminoluciferin).[1][2]

-

Commercial Source: e.g., InvivoChem, Promega (custom), or synthesized via Miller Lab protocols.

-

-

Solvent: Anhydrous DMSO (Stock), PBS or HBSS (Working).

-

Plate Reader: Luminometer with Red Filter (600nm LP) or Open Filter.[1]

Reagent Preparation

Critical Step: this compound is hydrophobic.[1] Improper dissolution will cause precipitation.[1]

| Solution | Concentration | Preparation Method | Storage |

| Stock Solution | 50 mM | Dissolve powder in 100% anhydrous DMSO.[1] Vortex until clear. | -20°C (6 months) |

| Working Solution | 100 µM - 1 mM | Dilute Stock 1:500 into pre-warmed media or PBS immediately before use.[1] | Do not store |

HTS Workflow Protocol

Step 1: Cell Seeding[1]

-

Seed luciferase-expressing cells into white-walled, clear-bottom 384-well or 1536-well plates.

-

Density: Optimize for linearity (typically 2,000–5,000 cells/well for 384-well).

-

Incubate at 37°C/5% CO₂ for 16–24 hours to allow attachment.

Step 2: Compound Library Treatment[1]

-

Add test compounds using an acoustic dispenser (e.g., Echo) or pin tool.

-

Include controls:

-

Incubate for the desired bioactivity time (e.g., 2–48 hours).

Step 3: this compound Addition (Live Cell Mode)

Note: Unlike "Glo" assays, this compound is cell-permeable and does not require cell lysis.

-

Prepare 5X this compound Working Solution (e.g., 500 µM in PBS) to achieve a final concentration of 100 µM.

-

Dispense 10 µL of 5X this compound into each well (assuming 40 µL culture volume).

-

Incubation: Incubate at 37°C for 10–20 minutes . This allows the substrate to cross the membrane and reach steady-state kinetics.[1]

Step 4: Detection[1][3]

-

Transfer plates to the luminometer.[1]

-

Temperature: Maintain 37°C if possible (kinetics are temperature-dependent).

-

Integration Time: 0.1–1.0 seconds per well.

-

Filter Selection:

-

Open Filter: Maximal signal (recommended if autofluorescence is low).[1]

-

600nm Long-Pass: Maximal Signal-to-Noise (recommended for fluorescent compound libraries).

-

Workflow Visualization

Figure 2: Step-by-step HTS workflow. The protocol emphasizes a "live-cell" approach, eliminating lysis steps and preserving biological context.

Validation & Data Analysis

Z-Factor Calculation

To validate the assay for HTS, calculate the Z-factor using positive (max signal) and negative (min signal) controls.

[1]-

Target: Z > 0.5 is excellent.

-

Expectation: this compound typically yields higher Z-factors than D-Luciferin in fluorescent libraries due to reduced

(noise) from autofluorescence.

Signal-to-Background (S/B)

Calculate S/B ratios comparing this compound to D-Luciferin.[1]

-

Formula:

-

Interpretation: If this compound S/B is >50% higher than D-Luciferin, the red-shift is effectively mitigating background.

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Signal Intensity | Substrate precipitation | Ensure stock is fully dissolved in DMSO before adding to aqueous buffer. Use immediately. |

| High Variation (CV%) | Temperature gradients | Bioluminescence is temperature-sensitive.[1] Allow plates to equilibrate to room temp or 37°C before reading. |

| Signal Decay | Kinetic instability | This compound is a "flash-like" substrate in some contexts.[1] Read plates within 30 mins of addition or use a stabilizer if available. |

| Drug Efflux | MDR1/P-gp activity | This compound is a substrate for some efflux pumps. Use P-gp inhibitors if testing in MDR+ cell lines. |

References

-

Evans, M. S., et al. (2014). "A synthetic luciferin improves bioluminescence imaging in live mice." Nature Methods, 11(4), 393–395. Link

-

Mofford, D. M., & Miller, S. C. (2015). "Luciferins for advanced bioluminescence imaging." Gene Expression, 16(3), 133–146. Link

-

Reddy, G. R., et al. (2010). "A bright, red-shifted bioluminescence reporter for imaging in live animals."[4] Journal of the American Chemical Society, 132(39), 13586–13587. Link

-

InvivoChem Product Data. "this compound (CAS 1247879-17-9) Technical Information." Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Robust light emission from cyclic alkylaminoluciferin substrates for firefly luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Red-shifted luciferase-luciferin pairs for enhanced bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Intraperitoneal vs. intravenous injection of CycLuc2 for in vivo studies

Application Note: Optimized In Vivo Bioluminescence Imaging with CycLuc2

Abstract

Bioluminescence imaging (BLI) using D-luciferin is the gold standard for monitoring physiological processes in vivo. However, D-luciferin’s utility is limited by poor blood-brain barrier (BBB) permeability and high Michaelis constant (

Introduction: The this compound Advantage

While D-luciferin is widely used, its hydrophilic nature prevents efficient passive transport across the BBB, and it is actively effluxed by the Breast Cancer Resistance Protein (BCRP/ABCG2) transporter. Consequently, brain imaging often requires exorbitant substrate doses (up to 450 mg/kg) to achieve detectable signals.

This compound (Cyclic Luciferin 2) is a conformationally restricted aminoluciferin analog. Its fused indoline ring structure confers three critical advantages:

-

Red-Shifted Emission: Peak emission is shifted (~600–620 nm), reducing photon absorption by hemoglobin and melanin.

-

Enhanced Lipophilicity: Facilitates passive diffusion across the BBB and cell membranes.

-

Lower

: Higher affinity for

Mechanism & Pharmacokinetics (PK)

The choice between IP and IV injection fundamentally alters the temporal resolution and intensity of the BLI signal.

Pharmacokinetic Profile Comparison

-

Intravenous (IV): Delivers 100% bioavailability immediately. The substrate bypasses first-pass metabolism and absorption barriers, creating a sharp, immediate signal peak (within 1–2 minutes). However, rapid renal clearance leads to a short imaging window.

-

Intraperitoneal (IP): Requires absorption from the peritoneal cavity into the portal circulation. For lipophilic molecules like this compound, absorption is generally efficient but slower than IV. The "depot effect" of the peritoneum creates a sustained release, widening the imaging window but delaying the time-to-peak (

).

Figure 1: Pharmacokinetic flow of this compound following IV vs. IP administration. Note the direct entry of IV versus the absorption lag phase of IP.

Comparative Analysis: IP vs. IV

| Feature | Intraperitoneal (IP) | Intravenous (IV) |

| Time to Peak ( | 10 – 25 min | 0.5 – 2 min |

| Signal Duration | Prolonged (>60 min plateau) | Transient (Rapid decay after 10 min) |

| Reproducibility (CV) | Moderate (15-25%); risk of mis-injection | High (<10%); precise systemic delivery |

| Invasiveness | Low; easy to master | High; requires technical skill (tail vein) |

| Brain Imaging | Preferred. Sustained delivery allows accumulation in brain tissue. | Specialized. Good for "kinetic" imaging but clears too fast for deep accumulation. |

| Throughput | High (batch injection possible) | Low (individual injection + immediate imaging) |

Recommendation:

-

Use IP for longitudinal tumor growth studies, deep-tissue (brain) imaging, and when imaging large cohorts (batch processing).

-

Use IV for vascular imaging, immediate kinetic studies, or when peritoneal absorption is compromised (e.g., ascites).

Detailed Protocols

Reagent Preparation

Critical Note: this compound is used at a significantly lower concentration than D-luciferin.

-

Stock Concentration: 5 mM (approx.[1] 1.5 mg/mL depending on salt form).

-

Vehicle: PBS (Phosphate Buffered Saline), pH 7.4. Note: this compound is lipophilic but soluble in PBS at this concentration. DMSO is rarely needed for the salt form but may be required for amide derivatives.

-

Weigh this compound powder.

-

Dissolve in sterile PBS to reach 5 mM.

-

Sterile filter (0.22 µm) if storing for long periods.

-

Store aliquots at -20°C (stable for 6 months). Protect from light.

Protocol A: Intraperitoneal (IP) Injection

Best for: Routine tumor monitoring, Brain imaging.

-

Anesthesia: Induce anesthesia (Isoflurane 2-3%) in an induction chamber.

-

Dose: Inject 100 µL of 5 mM stock per mouse (approx. 0.5 µmol total dose).

-

Comparison: D-luciferin is typically injected at ~10-30 µmol (3-4.5 mg). This compound is effective at ~1/20th this molar dose.

-

-

Technique:

-

Restrain the mouse manually.

-

Tilt head downward to move viscera away from the injection site.

-

Inject into the lower right quadrant of the abdomen using a 25G-27G needle.

-

-

Wait Time: Return mouse to cage or induction chamber. Wait 10–15 minutes for substrate distribution.

-

Imaging: Transfer to IVIS/imaging stage. Acquire images (Exposure: 1s – 60s, Binning: Medium).

Protocol B: Intravenous (IV) Injection

Best for: Vascular dynamics, maximum peak intensity.

-

Preparation: Warm the mouse tail (heat lamp or warm water) to dilate veins.

-

Dose: Inject 50–100 µL of 5 mM stock via the lateral tail vein.

-

Technique:

-

Use a restrainer.[2]

-

Insert 27G-30G needle bevel up into the vein.

-

Confirm placement (flash of blood or lack of resistance).

-

-

Imaging: IMMEDIATELY transfer to the imaging stage.

-

Kinetic Mode: Start acquisition immediately (t=0) and take serial images every 30 seconds to capture the rapid uptake and clearance phase.

-

Experimental Workflow Visualization

Figure 2: Operational workflow for this compound imaging. Note the critical wait time for IP vs. immediate acquisition for IV.

Troubleshooting & Optimization

-

Weak Signal in Brain: If using IP, ensure the wait time is sufficient (15+ min). This compound crosses the BBB, but diffusion takes time. If signal remains low, verify the mouse strain (pigmented fur attenuates signal; shave or use albino/nude mice).

-

Inconsistent Data (IP): "Mis-injections" into the gut or fat pad occur in ~10-15% of IP procedures. If a mouse shows <10% of the cohort average, exclude it or re-inject after clearance (24h).

-

Solubility Issues: If this compound precipitates, ensure the PBS is pH 7.4. Sonicate briefly. Do not use acid.

References

-

Evans, M. S., Chaurette, J. P., Adams, S. T., et al. (2014). A synthetic luciferin improves bioluminescence imaging in live mice.[1][3][4][5][6][7] Nature Methods, 11(4), 393–395. Link

-

Reddy, G. R., Thompson, W. C., Miller, S. C. (2010). Robust light emission from cyclic alkylaminoluciferin substrates for firefly luciferase.[8] Journal of the American Chemical Society, 132(39), 13586–13587. Link

-

Mofford, D. M., Reddy, G. R., Miller, S. C. (2014). Aminoluciferins extend firefly luciferase bioluminescence into the near-infrared and can be preferred substrates over D-luciferin.[3] Journal of the American Chemical Society, 136(38), 13277–13282. Link

-

Adams, S. T., Miller, S. C. (2014). Beyond D-luciferin: expanding the scope of bioluminescence imaging in vivo. Current Opinion in Chemical Biology, 21, 112–120. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. services.anu.edu.au [services.anu.edu.au]

- 3. news-medical.net [news-medical.net]

- 4. mayo.edu [mayo.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Bioluminescence imaging in mice with synthetic luciferin analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Robust light emission from cyclic alkylaminoluciferin substrates for firefly luciferase - PMC [pmc.ncbi.nlm.nih.gov]

Measuring kinetics of CycLuc2 light emission

Application Note: Kinetic Profiling of CycLuc2 Bioluminescence

Abstract This guide details the methodology for characterizing the emission kinetics of this compound, a high-performance synthetic cyclic alkylaminoluciferin substrate. Designed for use with Firefly Luciferase (Photinus pyralis, Fluc) and its codon-optimized variants (e.g., Luc2), this compound offers superior brightness (~4.7-fold > aminoluciferin) and enhanced blood-brain barrier (BBB) permeability compared to standard D-luciferin. Accurate kinetic profiling is critical for optimizing deep-tissue imaging and high-sensitivity reporter assays.

Mechanism of Action

This compound functions as a superior substrate for Firefly Luciferase.[1][2] Unlike D-luciferin, which contains a hydroxyl group at the 6' position of the benzothiazole ring, this compound features a rigidified cyclic alkylamino group. This structural modification improves quantum yield and binding affinity while inducing a bathochromic shift (red-shift) in emission, reducing tissue attenuation.

Figure 1: this compound Bioluminescence Reaction Pathway

Caption: The enzymatic oxidation of this compound by Luciferase yields an excited oxyluciferin intermediate, emitting red-shifted photons (607 nm) upon relaxation.[2]

Materials & Reagents

-

Enzyme: Purified Firefly Luciferase (Wild-type or Luc2) or cell lysate expressing Luc2.

-

Substrate: this compound (Verify purity >95% via HPLC).

-

Stock Solution: Dissolve to 50 mM in sterile water or PBS (pH 7.4). Store at -20°C or -80°C under argon.

-

-

Reaction Buffer (In Vitro): 20 mM Tricine (pH 7.8), 1.07 mM (MgCO3)4Mg(OH)2·5H2O, 2.67 mM MgSO4, 0.1 mM EDTA, 33.3 mM DTT, 270 µM Coenzyme A (CoA), 530 µM ATP.

-

Note: CoA is included to minimize product inhibition and stabilize "glow" kinetics.

-

-

In Vivo Vehicle: PBS (Phosphate Buffered Saline), pH 7.4.

Protocol 1: In Vitro Enzymatic Kinetics

Objective: Determine the emission stability ("Flash" vs. "Glow") and substrate affinity (

Step-by-Step Methodology:

-

Enzyme Preparation: Dilute purified Luciferase to 1 µg/mL in Reaction Buffer (without ATP/Substrate) to prevent auto-oxidation. Keep on ice.

-

Substrate Setup: Prepare a 2-fold serial dilution of this compound and D-luciferin in Reaction Buffer (Range: 0.1 µM to 100 µM).

-

Plate Loading:

-

Add 50 µL of diluted Substrate to a white, opaque 96-well plate.

-

Add 50 µL of ATP solution (1 mM stock) to all wells.

-

-

Reaction Initiation:

-

Inject 10 µL of Enzyme solution into each well using the luminometer's auto-injector or a multichannel pipette.

-

-

Data Acquisition:

-

Instrument: Microplate Luminometer (e.g., GloMax, EnVision).

-

Settings: Integration time = 1s; Read interval = 10s; Total duration = 20 mins.

-

Temperature: Maintain at 25°C (room temp) or 37°C (physiological simulation).

-

Data Analysis:

-

Peak Intensity (

): Record the highest RLU value immediately after injection. -

Signal Decay (

): Calculate the time required for the signal to drop to 50% of -

Michaelis-Menten: Plot Initial Velocity (

, taken as

Protocol 2: In Vivo Kinetic Profiling (BLI)

Objective: Establish the kinetic curve (uptake, peak, clearance) to determine the optimal imaging window for animal studies.

Figure 2: In Vivo Imaging Workflow

Caption: Workflow for establishing the temporal profile of this compound emission in live subjects.

Step-by-Step Methodology:

-

Animal Prep: Anesthetize mice (e.g., 2% isoflurane). Shave fur over the region of interest (ROI) to minimize light scattering.

-

Substrate Injection:

-

Dose: 50 mg/kg (standard) or 5-10 mg/kg (low dose, enabled by this compound's high affinity).

-